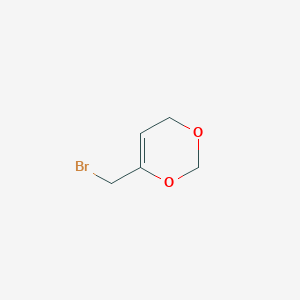
6-(bromomethyl)-2,4-dihydro-1,3-dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is an organic compound that features a bromomethyl group attached to a dihydro-dioxine ring. This compound is of interest in organic synthesis due to its potential reactivity and utility as an intermediate in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent . This reaction is initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism to introduce the bromomethyl group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for the bromination step.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.
科学的研究の応用
6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the development of biologically active compounds for medicinal chemistry research.
作用機序
The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.
類似化合物との比較
Similar Compounds
6-(bromomethyl)-2,4-dihydro-1,3-dioxane: A closely related compound with similar reactivity.
6-(chloromethyl)-2,4-dihydro-1,3-dioxine: Another halomethyl derivative with comparable properties.
Uniqueness
6-(bromomethyl)-2,4-dihydro-1,3-dioxine is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic applications where selective functionalization is required .
特性
分子式 |
C5H7BrO2 |
|---|---|
分子量 |
179.01 g/mol |
IUPAC名 |
6-(bromomethyl)-4H-1,3-dioxine |
InChI |
InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2 |
InChIキー |
GMTMYCKQBJFNLA-UHFFFAOYSA-N |
正規SMILES |
C1C=C(OCO1)CBr |
同義語 |
6-bromomethyl-4H-1,3-dioxin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















